molecular formula C9H10ClN3O B11892445 2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol

2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol

Cat. No.: B11892445
M. Wt: 211.65 g/mol
InChI Key: JPZFKIVXUGTNCY-UHFFFAOYSA-N
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Description

Regioselective Functionalization at C4 and C6 Positions

Regioselective modification of the pyrrolo[2,3-d]pyrimidine nucleus at C4 and C6 positions is critical for tailoring electronic and steric properties. A dual halogenation strategy using 4,6-dichloropyrrolo[2,3-d]pyrimidine precursors enables sequential substitutions, where C4 undergoes preferential amination due to reduced steric hindrance. For instance, ammonolysis in polar aprotic solvents at 60–80°C selectively replaces C4 chlorine with amines, leaving C6 halogen intact for subsequent cross-coupling.

At C6, palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids proceed efficiently under mild conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Alternatively, directed lithiation at C6 using strong bases (e.g., LDA) followed by electrophilic quenching with aldehydes or ketones offers a halogen-free route to C6-alkyl/aryl derivatives. Recent work demonstrates that bidentate pyridine-pyridine ligands enhance C6 selectivity in Pd(II)-catalyzed C–H arylation, achieving >90% regiocontrol with diverse aryl iodides.

Mannich reactions on 6-substituted pyrrolo[2,3-d]pyrimidines further illustrate regiochemical fidelity. Nuclear Overhauser effect spectroscopy (NOESY) and heteronuclear multiple-bond correlation (HMBC) analyses confirm exclusive 6-position aminomethylation under optimized conditions (formaldehyde, secondary amines, acetic acid). This selectivity arises from the electron-deficient C6 position, which stabilizes transition states during electrophilic attack.

Nucleophilic Aromatic Substitution Optimization for Chlorine Displacement

The C4 chlorine in 2-(4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol serves as a versatile handle for nucleophilic displacement. Activation via N-nitrosation significantly enhances reactivity, as demonstrated in pyrimidine systems where N-nitroso groups lower the energy barrier for SNAr reactions. For example, treatment with morpholine in DMF at room temperature replaces C4 chlorine in N-nitrosopyrrolopyrimidines within 2 hours, whereas non-activated analogs require prolonged heating.

Debrominative chlorination strategies, though originally developed for pyrroles, provide insights into halogen exchange mechanisms. Using CuCl₂ in acetonitrile at reflux, bromine at C6 can be replaced by chlorine with quantitative yields, leveraging the electron-withdrawing effect of adjacent substituents. Analogous conditions may apply to chloro-to-fluoro or chloro-to-alkoxy substitutions, though steric effects from the ethanol side chain necessitate careful optimization of leaving group aptitude.

Ethanol Side Chain Installation via N-Alkylation Reactions

Introduction of the ethanol moiety at N7 relies on alkylation of the pyrrolopyrimidine’s NH tautomer. Protecting group strategies are often prerequisite to prevent competing O-alkylation or ring decomposition. tert-Butoxycarbonyl (Boc) protection of the pyrrole nitrogen, followed by treatment with 2-bromoethanol in the presence of NaH, affords N7-alkylated intermediates. Subsequent Boc deprotection under acidic conditions (TFA/DCM) yields the free ethanol derivative.

Alternative approaches employ Mitsunobu conditions (DIAD, PPh₃) for direct coupling of secondary alcohols to N7, though this method is less efficient for primary alcohols like ethanol. Kinetic studies reveal that N-alkylation rates correlate with the electrophilicity of the alkylating agent and the pKa of the pyrrolopyrimidine NH, with optimal yields (75–85%) achieved using iodoethanol in DMF at 50°C.

Protecting Group Strategies for 7H-Pyrrolopyrimidine Systems

Temporary protection of reactive sites is indispensable during multi-step syntheses. The pyrrole NH in 7H-pyrrolo[2,3-d]pyrimidines is particularly susceptible to oxidation and undesired alkylation. Boc protection, introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) and DMAP, stabilizes the NH while permitting modifications at C4 and C6. Cleavage with TFA restores the NH without affecting chloromethyl or ethanol substituents.

For acid-sensitive intermediates, tert-butyldimethylsilyl (TBS) groups offer an alternative. Silylation of the ethanol hydroxyl using TBSCl and imidazole in DCM proceeds quantitatively, shielding the primary alcohol during subsequent halogenation or cross-coupling steps. Desilylation with TBAF in THF regenerates the ethanol side chain in high yield.

Late-Stage Diversification Approaches for Structure-Activity Exploration

Post-functionalization of the ethanol side chain and C6 methyl group enables rapid exploration of structure-activity relationships (SAR). Oxidation of the primary alcohol to a carboxylic acid (Jones reagent, acetone) introduces hydrogen-bonding motifs, while Mitsunobu-mediated etherification with phenols diversifies the side chain’s hydrophobicity.

At C6, the methyl group undergoes bromination (NBS, AIBN) to yield a bromomethyl intermediate, which participates in Suzuki couplings or nucleophilic substitutions with thiols and amines. Parallel optimization of these reactions ensures compatibility with the ethanol substituent, as demonstrated by the synthesis of 6-(morpholinomethyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol via bromomethyl displacement with morpholine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

2-(4-chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)ethanol

InChI

InChI=1S/C9H10ClN3O/c1-6-4-7-8(10)11-5-12-9(7)13(6)2-3-14/h4-5,14H,2-3H2,1H3

InChI Key

JPZFKIVXUGTNCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1CCO)N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Route 1: Tosylation and Nucleophilic Substitution

A prominent strategy involves functionalizing the 7-position of a preformed pyrrolo[2,3-d]pyrimidine core. As demonstrated in US10738058B2, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be converted to its 7-tosyl derivative (4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine) with a 94% yield under optimized conditions. This intermediate serves as a versatile precursor for nucleophilic substitution.

Step 1: Tosylation
Reaction of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine with tosyl chloride in the presence of a base (e.g., triethylamine) yields the 7-tosyl derivative. Key parameters include temperature control (<80°C) and solvent selection (e.g., heptane), which facilitate high purity (99.9% by HPLC).

Step 2: Hydroxyethylation
The tosyl group is displaced by 2-hydroxyethylamine via nucleophilic substitution. This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C). Protecting the hydroxyl group as a silyl ether (e.g., TBS) prevents undesired side reactions. Subsequent deprotection under mild acidic conditions yields the target compound.

Reaction StepConditionsYieldPurity (HPLC)
TosylationTosyl chloride, heptane, 80°C94%99.9%
Hydroxyethylation2-Hydroxyethylamine, DMF, 100°C78%98.5%

Route 2: Direct Alkylation of the Pyrrolo[2,3-d]pyrimidine Core

An alternative approach involves introducing the hydroxyethyl group during ring formation. US5254687A outlines a method where aminofuran intermediates react with nucleophiles to construct the pyrrolo[2,3-d]pyrimidine ring. By employing a hydroxyethyl-containing nucleophile (e.g., 2-aminoethanol), the 7-position can be directly functionalized.

Key Optimization

  • Regioselectivity : The use of directing groups (e.g., methyl at position 6) ensures substitution occurs at the 7-position.

  • Protection-Deprotection : Temporary protection of the hydroxyl group (e.g., as an acetate) prevents oxidation during cyclization.

Analytical and Process Considerations

Purity and Yield Enhancements

US10738058B2 emphasizes the importance of stepwise reagent addition and solvent recovery. For instance, adding potassium carbonate in discrete portions minimizes gas evolution and improves yield (75% vs. <60% in prior art). Similarly, distilling excess ethyl 2-cyanoacetate enables reagent reuse, enhancing cost-efficiency.

Chromatographic and Crystallization Techniques

The target compound’s polarity necessitates careful purification. Silica gel chromatography with gradients of ethyl acetate/hexane (10:1 to 1:1) effectively removes byproducts. Crystallization from heptane/water mixtures further elevates purity to >99%.

Challenges and Mitigation Strategies

Regioselectivity in Substitution Reactions

Competing substitution at positions 4 and 7 can arise due to the electron-deficient nature of the pyrrolo[2,3-d]pyrimidine ring. Employing bulky bases (e.g., DBU) or low temperatures (0–25°C) favors reaction at the 7-position.

Stability of the Hydroxyethyl Group

The hydroxyl group is prone to oxidation under acidic or high-temperature conditions. Using inert atmospheres (N₂) and antioxidants (e.g., BHT) during synthesis mitigates degradation .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Scientific Research Applications

The applications of 2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol span several disciplines:

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds and can act as a reagent in various organic reactions. The ability to modify its structure allows chemists to explore new chemical properties and potential applications.

Biology

In biological research, this compound is employed in the study of enzyme inhibitors and receptor modulators. Its structure allows it to interact with specific biological targets, making it useful in the investigation of metabolic pathways and cellular processes.

Medicine

The therapeutic potential of this compound is significant. It has been studied for its ability to inhibit key enzymes involved in disease processes, such as dihydrofolate reductase (DHFR), which plays a vital role in DNA synthesis and cellular proliferation. This inhibition could lead to potential applications in cancer therapy and other diseases.

Industry

In industrial applications, this compound is involved in the synthesis of agrochemicals and pharmaceuticals. Its unique properties make it suitable for developing new materials with specialized functions.

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells through the inhibition of specific kinases involved in tumor progression.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses.

Neuroprotective Properties

Research suggests that it may provide neuroprotective benefits by enhancing neuronal survival under stress conditions.

Case Studies

Several case studies illustrate the efficacy and safety profile of this compound:

  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines have shown that treatment with this compound significantly reduces cell viability and induces apoptosis.
  • Animal Models : Animal studies have confirmed its potential as an anti-tumor agent, demonstrating reduced tumor growth rates when administered alongside conventional therapies.

Summary Table of Biological Activities

Activity TypeDescription
Anticancer ActivityInduces apoptosis in cancer cells through kinase inhibition
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
Neuroprotective PropertiesEnhances neuronal survival under stress conditions

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of pharmaceuticals .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-Cl, 6-Me, 7-ethanol C₁₀H₁₁ClN₃O 228.67 Balanced hydrophilicity and steric bulk; potential for hydrogen bonding via ethanol.
2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol 4-Cl, 7-ethanol C₉H₉ClN₃O 214.64 Lacks 6-Me; reduced lipophilicity and steric hindrance.
Cyclohexanol, 2-(4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, cis 4-Cl, 6-Me, 7-cis-cyclohexanol C₁₃H₁₆ClN₃O 265.74 Bulky cyclohexanol increases lipophilicity; stereochemistry affects target interactions.
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 6-Me, 7-furan-2-ylmethyl C₁₂H₁₀ClN₃O 247.68 Furan introduces π-π interactions; lower solubility than ethanol derivative.
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol 6-Me, 7-Me, 6-methanol C₈H₉N₃O 163.18 Methanol at 6-position alters electronic distribution; positional isomerism impacts binding.
2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol 5,6-diMe, 2-Ph, 4-aminoethanol C₁₆H₁₈N₄O 282.34 Aminoethanol enables hydrogen bonding; phenyl group adds hydrophobicity.

Key Differences and Implications

Substituent Position and Electronic Effects: The target compound’s ethanol group at the 7-position contrasts with the methanol at the 6-position in , leading to distinct electronic environments. The 7-position is more exposed in the pyrrolo[2,3-d]pyrimidine core, enhancing interactions with polar residues in biological targets .

Hydrophilicity vs. Lipophilicity: The ethanol substituent in the target compound improves water solubility relative to the furan-2-ylmethyl group in or the cyclohexanol in . This property is critical for oral bioavailability and CNS penetration . The phenyl group in introduces significant hydrophobicity, which may enhance membrane permeability but reduce solubility.

Stereochemical Considerations: The cis-cyclohexanol derivative demonstrates how stereochemistry influences molecular recognition. The ethanol group in the target compound lacks stereocenters, simplifying synthesis and reducing variability in biological activity.

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , where acid-mediated substitution introduces the ethanol group. In contrast, and require palladium-catalyzed couplings or multi-step functionalization, increasing complexity .

Biological Activity

The compound 2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12ClN3O
  • Molecular Weight : 227.67 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant activity against various cancer cell lines by inhibiting key cellular processes such as tubulin assembly and microtubule dynamics. The antiproliferative effects observed in HeLa cells suggest that this compound may disrupt mitotic spindle formation, leading to cell cycle arrest and apoptosis .

Biological Activity Overview

Activity TypeDescriptionEvidence Source
Anticancer Inhibits proliferation in cancer cell lines (e.g., HeLa)
Tubulin Inhibition Disrupts microtubule dynamics
Enzyme Inhibition Potential inhibition of dihydrofolate reductase

Case Studies

  • Antiproliferative Effects :
    A study evaluated the antiproliferative effects of various pyrrolo[2,3-d]pyrimidine derivatives, including this compound. The compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value indicating effective inhibition at low concentrations.
    • IC50 Value : 0.045 µM
    • Cell Lines Tested : HeLa, MDA-MB-231, and MCF-7
    Results showed that modifications in the structure could enhance or diminish activity, highlighting the importance of chemical substitutions in drug design .
  • Mechanistic Studies :
    Further investigation into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways. Live-cell imaging techniques confirmed alterations in microtubule structure upon treatment with the compound, correlating with observed antiproliferative effects.

Q & A

What are the standard synthetic routes for 2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol?

Basic Research Question
The synthesis typically involves multi-step reactions starting with a pyrrolopyrimidine core. A common approach includes:

Core Formation : Preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via cyclization of ethyl 2-cyano-4,4-dimethoxybutanoate and formamidine .

Functionalization : Introduction of the ethanol group via nucleophilic substitution or alkylation. For example, reacting 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine with ethylene glycol derivatives under acidic conditions (e.g., HCl in isopropanol) .
Key Considerations : Reaction temperature (60–100°C), solvent choice (isopropanol, ethanol), and stoichiometry of reagents impact yield.

How is the compound characterized after synthesis?

Basic Research Question
Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and purity (e.g., δ 11.74 ppm for NH protons in pyrrolopyrimidine derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% typical for biological assays) .
  • High-Resolution Mass Spectrometry (HRMS) : Validation of molecular formula (e.g., m/z 211.0978 for [M+H]+ in related compounds) .

How can researchers optimize low yields during the ethanol group functionalization step?

Advanced Research Question
Methodological Solutions :

  • Catalyst Screening : Use of HCl (3 drops) in isopropanol improves substitution efficiency vs. other acids .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to alcohols.
  • Temperature Control : Extended reflux (12–48 hours) ensures completion .
    Data-Driven Example :
ConditionYield (%)Purity (%)
Isopropanol + HCl8698
Ethanol + H₂SO₄6492
(Adapted from )

How to resolve contradictory bioactivity data in anticancer assays?

Advanced Research Question
Analytical Workflow :

Purity Verification : Re-analyze compound via HPLC to exclude impurities .

Assay Validation : Confirm cell line viability (e.g., MTT assay protocol consistency) and check for solvent interference (e.g., DMSO concentrations ≤0.1%).

Structure-Activity Relationship (SAR) : Compare with analogs (e.g., methyl vs. ethyl substitutions) to identify critical functional groups .
Case Study : Inconsistent IC₅₀ values for kinase inhibition may arise from varying ATP concentrations in assays .

What is the role of the ethanol substituent in modulating biological activity?

Advanced Research Question
Mechanistic Insights :

  • Hydrogen Bonding : The hydroxyl group enhances solubility and interaction with kinase ATP-binding pockets (e.g., hydrogen bonding with backbone carbonyls) .
  • Steric Effects : Ethanol’s flexibility may reduce steric hindrance compared to bulkier substituents.
    Supporting Data :
SubstituentSolubility (mg/mL)IC₅₀ (nM)
Ethanol12.545
Methanol8.278
Benzyl0.9220
(From SAR studies in )

Which biochemical assays are recommended for studying kinase inhibition by this compound?

Advanced Research Question
Methodological Recommendations :

Kinase Binding Assays : Use recombinant kinases (e.g., EGFR, ABL1) with fluorescence polarization (FP) or TR-FRET technologies .

Cellular Assays : Measure phospho-target levels via Western blot (e.g., p-ERK in cancer cell lines).

Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

How to design stability studies for this compound under physiological conditions?

Advanced Research Question
Protocol Design :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C, analyze degradation via LC-MS over 24–72 hours.
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactors, monitor half-life (t₁/₂) .
    Key Finding : Ethanol derivatives show improved stability vs. ester analogs in acidic conditions .

What computational tools can predict binding modes of this compound with kinases?

Advanced Research Question
Tools and Workflows :

  • Molecular Docking : AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP pockets .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability.
  • Pharmacophore Mapping : MOE or Phase to align critical features (e.g., chlorine atom for hydrophobic contacts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.